molecular formula C8H8F4N2O2 B14074313 (2,3-Bis(difluoromethoxy)phenyl)hydrazine

(2,3-Bis(difluoromethoxy)phenyl)hydrazine

Cat. No.: B14074313
M. Wt: 240.15 g/mol
InChI Key: XJBJOTQXKDYCHB-UHFFFAOYSA-N
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Description

(2,3-Bis(difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H8F4N2O2 and a molecular weight of 240.15 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, along with a hydrazine functional group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Bis(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,3-difluoromethoxybenzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzene oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

(2,3-Bis(difluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine functional group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The difluoromethoxy groups may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Bis(difluoromethoxy)phenyl)hydrazine is unique due to the specific positioning of the difluoromethoxy groups, which can influence its chemical reactivity and interactions with other molecules. This positioning may result in different biological activities and applications compared to its analogs .

Properties

Molecular Formula

C8H8F4N2O2

Molecular Weight

240.15 g/mol

IUPAC Name

[2,3-bis(difluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H8F4N2O2/c9-7(10)15-5-3-1-2-4(14-13)6(5)16-8(11)12/h1-3,7-8,14H,13H2

InChI Key

XJBJOTQXKDYCHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)OC(F)F)NN

Origin of Product

United States

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